molecular formula C24H13F4N3O3 B2378617 2-(4-fluorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one CAS No. 1326832-65-8

2-(4-fluorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one

Cat. No.: B2378617
CAS No.: 1326832-65-8
M. Wt: 467.38
InChI Key: SHWUBZBBESRLPG-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including fluorophenyl, trifluoromethoxyphenyl, and oxadiazolyl, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the isoquinolin-1(2H)-one core, followed by the introduction of the oxadiazolyl group and the subsequent attachment of the fluorophenyl and trifluoromethoxyphenyl groups. Common reagents used in these reactions include various halogenated compounds, oxidizing agents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

2-(4-fluorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, the fluorophenyl and trifluoromethoxyphenyl groups may enhance the compound’s binding affinity to hydrophobic pockets within proteins, while the oxadiazolyl group can participate in hydrogen bonding and other interactions that stabilize the compound-protein complex .

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-fluorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

IUPAC Name

2-(4-fluorophenyl)-4-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H13F4N3O3/c25-15-7-9-16(10-8-15)31-13-20(18-3-1-2-4-19(18)23(31)32)22-29-21(30-34-22)14-5-11-17(12-6-14)33-24(26,27)28/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWUBZBBESRLPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)F)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H13F4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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